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Compound of Interest

Compound Name: 2-Octynoic acid

Cat. No.: B1221367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Octynoic acid, a valuable acetylenic fatty acid intermediate in various synthetic pathways. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with detailed experimental protocols and visual workflows to aid

in its characterization.

Spectroscopic Data Summary
The quantitative spectroscopic data for 2-Octynoic acid are summarized in the tables below,

providing a clear reference for its structural features.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.0 - 12.0 Singlet (broad) 1H -COOH

~2.3 - 2.4 Triplet 2H -CH₂-C≡

~1.5 - 1.6 Multiplet 2H -CH₂-CH₂-C≡

~1.2 - 1.4 Multiplet 4H -CH₂-CH₂-CH₂-CH₃

~0.9 Triplet 3H -CH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Carbon Type Assignment

~158 - 160 Quaternary C=O

~90 - 92 Quaternary -C≡C-COOH

~75 - 77 Quaternary -C≡C-COOH

~30 - 31 Methylene CH₂-CH₃

~27 - 28 Methylene -CH₂-CH₂-C≡

~21 - 22 Methylene -CH₂-CH₂-CH₂-C≡

~18 - 19 Methylene -CH₂-C≡

~13 - 14 Methyl -CH₃
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

2960-2850 Medium-Strong C-H stretch (Alkyl)

~2250 Weak-Medium C≡C stretch (Alkyne)

~1710 Strong
C=O stretch (Carboxylic acid

dimer)

~1465 Medium C-H bend (Methylene)

~1410 Medium, Broad O-H bend (in-plane)

~1290 Medium-Strong C-O stretch

~930 Broad, Medium O-H bend (out-of-plane)

m/z Relative Intensity (%) Proposed Fragment

140 Moderate [M]⁺ (Molecular Ion)

125 Low [M - CH₃]⁺

111 Moderate [M - C₂H₅]⁺

97 High [M - C₃H₇]⁺

83 High [M - C₄H₉]⁺

69 High [M - C₅H₁₁]⁺

55 High [C₄H₇]⁺

45 Moderate [COOH]⁺

41 High [C₃H₅]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are representative and may be adapted based on the specific instrumentation
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available.

Sample Preparation: Dissolve approximately 10-20 mg of 2-Octynoic acid in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The use of

CDCl₃ is common for non-polar to moderately polar compounds.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover a range of -2 to 14 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

Set the spectral width to cover a range of 0 to 200 ppm.

Use a pulse angle of 45-90 degrees.

Set the relaxation delay to 2-5 seconds.

A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for

¹³C).
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Sample Preparation:

Neat (Liquid Film): Place a drop of 2-Octynoic acid between two potassium bromide

(KBr) or sodium chloride (NaCl) plates. Gently press the plates together to form a thin

liquid film.

Attenuated Total Reflectance (ATR): Directly apply a small amount of the liquid sample

onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (KBr plates or clean ATR

crystal).

Place the prepared sample in the spectrometer's sample compartment.

Scan the sample over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Sample Introduction and Ionization:

Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: Prepare a dilute solution of 2-Octynoic acid in a volatile organic

solvent (e.g., dichloromethane or hexane). Derivatization to a more volatile ester (e.g.,

methyl or trimethylsilyl ester) may be performed to improve chromatographic

performance, though analysis of the free acid is also possible.

GC Conditions: Use a capillary column suitable for fatty acid analysis (e.g., a wax or a

low-to-mid polarity column). A typical temperature program would be an initial hold at a
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low temperature (e.g., 50-70 °C) followed by a ramp to a higher temperature (e.g., 250

°C).

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis:

Scan a mass-to-charge (m/z) range of approximately 40 to 200 amu.

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to elucidate the structure. Compare the obtained

spectrum with library spectra (e.g., NIST, Wiley) for confirmation.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-
Octynoic acid and its expected fragmentation in mass spectrometry.
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Workflow for Spectroscopic Analysis of 2-Octynoic Acid

Sample Preparation

Spectroscopic Techniques

Data Interpretation

Structural Elucidation

2-Octynoic Acid Sample

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(GC-MS)

Chemical Shifts, 
Multiplicity, Integration

Functional Group
Identification

Molecular Weight and
Fragmentation Pattern

Confirm Structure of
2-Octynoic Acid

Key Mass Spectrometry Fragmentation Pathways of 2-Octynoic Acid

Primary Fragments

Molecular Ion

[C₈H₁₂O₂]⁺•

m/z = 140

Loss of •C₅H₁₁

[C₃H₁O₂]⁺•

m/z = 69

- •C₅H₁₁

Loss of COOH

[C₇H₁₁]⁺

m/z = 95

- •COOH

McLafferty Rearrangement

[C₄H₆O₂]⁺•

m/z = 86

Rearrangement

Alpha-cleavage

[C₇H₁₁O]⁺

m/z = 111

- •C₂H₅
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 2-Octynoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221367#spectroscopic-data-of-2-octynoic-acid-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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